molecular formula C22H19ClF2N2O3S B297390 2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide

2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide

Cat. No. B297390
M. Wt: 464.9 g/mol
InChI Key: PZZYTMLKAMCCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of 2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide is not fully understood. However, it has been suggested that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
Studies have reported that 2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide exhibits potent anti-inflammatory and analgesic effects in both in vitro and in vivo models. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to inhibit the activity of COX-2. Additionally, this compound has been reported to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide in lab experiments is its potent anti-inflammatory and analgesic properties. This compound can be used to study the mechanisms of inflammation and pain, and to develop new therapeutic approaches for the treatment of chronic pain and inflammation-related disorders. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide. One of the potential applications of this compound is in the development of new drugs for the treatment of chronic pain and inflammation-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects. Finally, the synthesis method of this compound can be optimized to improve the yield and reduce the cost, making it more accessible for research purposes.
Conclusion:
In conclusion, 2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide is a promising compound that exhibits potent anti-inflammatory and analgesic properties. This compound has potential applications in the field of medicine, particularly in the development of new drugs for the treatment of chronic pain and inflammation-related disorders. Further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects.

Synthesis Methods

The synthesis of 2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide involves the reaction of 2-chloro-6-fluorobenzylamine with 4-fluoroaniline, followed by the addition of 4-methylphenylsulfonyl chloride. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been successfully replicated in several studies, and the yield of the final product has been reported to be high.

Scientific Research Applications

2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide has been extensively studied for its potential applications in the field of medicine. Several studies have reported that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders.

properties

Molecular Formula

C22H19ClF2N2O3S

Molecular Weight

464.9 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H19ClF2N2O3S/c1-15-5-11-18(12-6-15)31(29,30)27(13-19-20(23)3-2-4-21(19)25)14-22(28)26-17-9-7-16(24)8-10-17/h2-12H,13-14H2,1H3,(H,26,28)

InChI Key

PZZYTMLKAMCCJL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=CC=C2Cl)F)CC(=O)NC3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=CC=C2Cl)F)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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